

¹³C NMR of 2-Fluoro-5-methylpyridine-4-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-methylpyridine-4-boronic acid

Cat. No.: B1527022

[Get Quote](#)

An In-Depth Technical Guide to the ¹³C NMR of **2-Fluoro-5-methylpyridine-4-boronic acid**

Foreword: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers an unparalleled window into the carbon framework of a molecule. For drug development professionals, a deep understanding of a molecule's ¹³C NMR spectrum is not merely an academic exercise; it is a critical step in confirming identity, assessing purity, and understanding the electronic environment of a potential drug candidate. This guide provides a detailed examination of the ¹³C NMR characteristics of **2-Fluoro-5-methylpyridine-4-boronic acid**, a heterocyclic building block representative of the complex structures encountered in medicinal chemistry.

Molecular Architecture and Analytical Considerations

2-Fluoro-5-methylpyridine-4-boronic acid presents a fascinating case for NMR analysis. Its structure combines a pyridine core with three distinct substituents, each imparting a unique

electronic and steric influence on the carbon skeleton. A robust analytical strategy requires dissecting these individual contributions to predict and interpret the final spectrum.

Molecular Structure with Carbon Numbering:

Caption: Structure of **2-Fluoro-5-methylpyridine-4-boronic acid** with IUPAC numbering.

The key analytical challenges and features arise from:

- The Pyridine Ring: An electron-deficient (π -deficient) system where the nitrogen atom significantly deshields the α -carbons (C2, C6).
- Fluorine Substituent at C2: Fluorine is highly electronegative, causing a strong deshielding effect on the directly attached carbon (C2) and inducing through-bond scalar couplings (J -couplings) to other carbons, which manifest as signal splitting.
- Methyl Group at C5: An electron-donating group (EDG) that shields the carbons it is attached to, particularly at the ortho and para positions relative to itself (C4, C6).[\[1\]](#)
- Boronic Acid Group at C4: The $-\text{B}(\text{OH})_2$ group's effect is complex. While boron is less electronegative than carbon, the attached oxygen atoms are inductively withdrawing. Furthermore, the boron nucleus (^{11}B , 80.4% abundance, spin $I=3/2$) is quadrupolar, which typically leads to significant broadening of the signal for the directly attached carbon (C4).[\[2\]](#)
[\[3\]](#)

Predictive ^{13}C NMR Profile: A Synthesis of First Principles

An exact prediction of chemical shifts requires sophisticated computational methods; however, a highly accurate qualitative and semi-quantitative profile can be constructed from foundational principles and empirical data from related structures.

Estimated Chemical Shifts (δ)

We can estimate the chemical shifts by starting with the base values for pyridine and adding the incremental effects of each substituent.

- Pyridine Base Values: $C_2/C_6 \approx 150$ ppm, $C_3/C_5 \approx 124$ ppm, $C_4 \approx 136$ ppm.[4]
- Effect of Fluorine at C2: The fluorine atom will cause a large downfield shift (deshielding) at C2. In 2-fluoropyridine, the C2 shift is around 163 ppm.[5][6] It will also cause a moderate upfield shift (shielding) at the adjacent C3.
- Effect of Methyl at C5: A methyl group typically causes a downfield shift at the ipso-carbon (C5) and slight shielding at the ortho (C4, C6) and para (C2) positions.[1][7][8]
- Effect of Boronic Acid at C4: The ipso-carbon (C4) attached to a boronic acid group in an aromatic system is often difficult to observe due to quadrupolar broadening.[2][9] Its chemical shift is influenced by both the boron and the attached hydroxyl groups.

Carbon-Fluorine Coupling (nJCF)

The most definitive feature of the spectrum will be the splitting of carbon signals due to coupling with the ^{19}F nucleus (spin $I=1/2$). The magnitudes of these couplings are highly predictable.[10][11]

- 1JCF (C2): A very large coupling, typically in the range of 230-260 Hz. The C2 signal will appear as a large doublet.
- 2JCF (C3, C6): A moderate coupling, around 15-25 Hz. The C3 and C6 signals will appear as doublets.
- 3JCF (C4, C5): A smaller coupling, typically 3-10 Hz. The C4 and C5 signals will also be split into doublets.
- 4JCF (CH_3): A very small coupling, often less than 3 Hz, which may or may not be resolved.

Summary of Predicted Spectral Features

The confluence of these effects allows us to build a detailed, predictive table for the expected ^{13}C NMR spectrum.

Carbon Atom	Predicted δ (ppm)	Predicted Multiplicity (due to ^{19}F)	Expected Linewidth	Rationale
C2	162 - 166	Doublet ($^1\text{JCF} \approx 240$ Hz)	Sharp	Direct attachment to F, large deshielding and coupling.
C3	118 - 122	Doublet ($^2\text{JCF} \approx 20$ Hz)	Sharp	Shielded by adjacent F, coupled over two bonds.
C4	130 - 135	Doublet ($^3\text{JCF} \approx 5$ Hz)	Very Broad	Attached to quadrupolar ^{11}B nucleus. May be unobservable.[2]
C5	138 - 142	Doublet ($^3\text{JCF} \approx 8$ Hz)	Sharp	Ipso-carbon to methyl group, deshielded.
C6	148 - 152	Doublet ($^2\text{JCF} \approx 15$ Hz)	Sharp	α -carbon to Nitrogen, deshielded.
-CH ₃	16 - 20	Singlet or narrow Doublet ($^4\text{JCF} < 3$ Hz)	Sharp	Typical methyl group chemical shift.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and correctly chosen acquisition parameters. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation Methodology

Boronic acids can exist in equilibrium with their trimeric anhydride form (boroxines), especially in aprotic solvents or upon heating.[12] The choice of solvent is therefore critical.

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polar, protic-like nature helps to stabilize the boronic acid monomer and prevent dehydration to the boroxine. Deuterated methanol (CD₃OD) is an alternative but may lead to ester formation.
- Concentration: Weigh 15-25 mg of **2-Fluoro-5-methylpyridine-4-boronic acid** into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex the mixture until the solid is fully dissolved. Gentle warming (< 40°C) may be applied if necessary.
- Filtration (Critical Step): To ensure magnetic field homogeneity, all solid particulates must be removed.[13] Draw the solution into a clean Pasteur pipette that has a small, tightly packed plug of glass wool or cotton at its base. Filter the solution directly into a high-quality 5 mm NMR tube.[14]
- Finalizing: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.[15]

NMR Spectrometer Parameters (400 MHz Example)

The goal is to ensure adequate signal-to-noise for all carbons, especially the slower-relaxing quaternary carbons.

- Experiment: Standard proton-decoupled ¹³C observe (zgpg30 or similar).
- Spectral Width: 0 to 200 ppm.
- Pulse Angle: 30 degrees (Ernst angle) to allow for a shorter relaxation delay.
- Relaxation Delay (d1): 2.0 seconds. Quaternary carbons and the carbon attached to boron can have long relaxation times; this delay ensures they are sufficiently relaxed between pulses for quantitative integration.

- Acquisition Time (aq): 1.0 - 1.5 seconds.
- Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. This may require several hours of acquisition time to achieve a good signal-to-noise ratio for the broad C4 signal.
- Temperature: 298 K (25 °C).

Caption: Standard workflow from sample preparation to spectral analysis.

Authoritative Grounding: A Logical Approach to Spectral Assignment

The true power of this analysis lies in using the predicted features as a logical roadmap to assign the experimental spectrum. The C-F couplings provide an authoritative, internal validation system.

Caption: Decision tree for the assignment of ^{13}C NMR signals.

Assignment Walkthrough:

- Locate C2: Scan the downfield region (160-170 ppm). The unmistakable large doublet with a coupling constant of ~240 Hz is definitively C2.
- Identify C4: Search the aromatic region (130-140 ppm) for a very broad, low-intensity signal. Due to the quadrupolar relaxation induced by ^{11}B , this signal is C4. Its doublet structure from ^3JCF may be obscured by the broadening.[\[16\]](#)
- Assign C3 and C6: Look for two doublets with similar coupling constants of ~15-25 Hz. Based on the deshielding effect of the nitrogen atom, the signal further downfield (~150 ppm) is C6, and the one further upfield (~120 ppm) is C3.
- Assign C5: The remaining doublet in the aromatic region (~140 ppm) with a smaller coupling constant (~8 Hz) is C5.
- Assign the Methyl Carbon: The final signal, a sharp singlet (or very narrow doublet) in the high-field region (~18 ppm), corresponds to the methyl carbon.

This logical process, anchored by the highly reliable C-F coupling constants, provides a robust and self-consistent assignment of the entire carbon skeleton. For ultimate confirmation, 2D NMR experiments such as HSQC (to correlate protonated carbons to their attached protons) and HMBC (to see long-range C-H correlations) can be employed.

Conclusion

The ^{13}C NMR spectrum of **2-Fluoro-5-methylpyridine-4-boronic acid** is a rich tapestry of chemical information. By systematically dissecting the electronic contributions of the nitrogen heteroatom, the fluorine and methyl substituents, and the unique boronic acid moiety, one can predict and interpret the spectrum with high confidence. The key identifiers are the large one-bond C-F coupling constant for C2, the characteristic quadrupolar broadening of the C4 signal, and the smaller two- and three-bond C-F couplings that resolve the remaining ring carbons. The rigorous experimental protocol and logical assignment strategy detailed herein provide a reliable framework for researchers and drug development professionals to ensure the structural integrity of this and related complex heterocyclic building blocks.

References

- Licher, R. L., & Wasylisen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. *Journal of the American Chemical Society*, 96(3), 987-989. [\[Link\]](#)
- Widdifield, C. M., & Bryce, D. L. (2012). Solid-state ^{11}B and ^{13}C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. *Magnetic Resonance in Chemistry*, 50(5), 388-401. [\[Link\]](#)
- Richards, J. A., et al. (2019). NMR spectral analysis of second-order ^{19}F - ^{19}F , ^{19}F - ^1H and ^{13}C - ^{19}F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. *Journal of Fluorine Chemistry*, 224, 64-71. [\[Link\]](#)
- Perjési, P. (2006). Substituent Effects in the ^{13}C -NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. *International Journal of Molecular Sciences*, 7(1), 1-10. [\[Link\]](#)
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- University of Notre Dame. (n.d.). NMR Sample Preparation.
- Wrackmeyer, B. (2006). ^{11}B and ^{13}C NMR Spectroscopy of Organoboranes and Tetraorganoborates. *Annual Reports on NMR Spectroscopy*, 58, 1-49. [\[Link\]](#)
- Chemguide. (n.d.). Interpreting C-13 NMR spectra.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum for Pyridine.
- Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). The Structure of the Aryl Boric Acids. *Journal of the American Chemical Society*, 60(1), 105-111. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoropyridine(372-48-5) ¹³C NMR spectrum [chemicalbook.com]
- 6. spectratabase.com [spectratabase.com]
- 7. 4-Methylpyridine(108-89-4) ¹³C NMR [m.chemicalbook.com]
- 8. spectratabase.com [spectratabase.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [¹³C NMR of 2-Fluoro-5-methylpyridine-4-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527022#c-nmr-of-2-fluoro-5-methylpyridine-4-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com